N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5/c1-29-18-9-6-16(7-10-18)21-13-23(19-4-2-3-5-20(19)27-21)30-14-25(28)26-17-8-11-22-24(12-17)32-15-31-22/h2-13H,14-15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQYIZKIQFUXFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a benzodioxole moiety and a quinoline derivative, contributing to its biological activity. The molecular formula is with a molecular weight of approximately 453.6 g/mol.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C26H29N3O4 |
| Molecular Weight | 453.6 g/mol |
| IUPAC Name | This compound |
| Synonyms | MMV665908, MLS001166836 |
Anticancer Properties
Recent studies have explored the anticancer potential of this compound against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program evaluated this compound against a panel of approximately sixty cancer cell lines.
Findings
- Cell Lines Tested : Included leukemia (K-562), melanoma (SK-MEL-5), colon (HCT-15), and breast cancers.
- Activity : The compound exhibited low-level anticancer activity, with notable sensitivity observed in leukemia cell lines at a concentration of 10 µM.
| Cell Line Type | Sensitivity Level |
|---|---|
| Leukemia (K-562) | Sensitive |
| Melanoma (SK-MEL-5) | Slightly Sensitive |
| Colon Cancer (HCT-15) | Low Activity |
The proposed mechanism by which this compound exerts its effects involves interaction with G protein-coupled receptors (GPCRs), leading to alterations in intracellular signaling pathways. These pathways are crucial for regulating cellular proliferation and apoptosis.
GPCR Interaction
Research indicates that compounds with similar structures can modulate GPCR activity, potentially leading to therapeutic effects in cancer treatment by inducing apoptosis in malignant cells.
Study 1: In Vitro Evaluation
A study published in 2023 focused on the in vitro evaluation of this compound against various cancer cell lines. The results indicated that while the compound had some anticancer properties, further modifications might be required to enhance its efficacy.
Study 2: Structure-Activity Relationship (SAR)
Another study analyzed the structure-activity relationship of similar compounds and identified key structural features that could enhance biological activity. Modifications to the benzodioxole and quinoline moieties were suggested for future development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Quinoline/Quinazoline Cores
N-(1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide (ZINC2690663)
- Molecular Formula : C28H24N2O7
- Key Features: Replaces the methoxyphenylquinoline with a 4-methylbenzoyl-substituted quinoline and adds 6,7-dimethoxy groups.
- The dimethoxy groups could influence electronic properties, affecting binding to kinase targets .
N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide
Analogues with Heterocyclic Linkages
N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide (BB04525)
- Molecular Formula : C27H25N3O5S
- Key Features: Imidazole ring replaces quinoline, with ethoxy and methoxyphenyl substituents. A sulfanyl bridge replaces the ether-oxygen.
N-benzyl-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
- Molecular Formula : C28H24N4O3S
- Key Features : Pyrimidoindole core with ethoxyphenyl and benzyl groups.
- Pharmacological Insight: The fused pyrimidoindole system may confer enhanced intercalation or topoisomerase inhibition, differentiating it from the quinoline-based target .
Pharmacologically Active Acetamide Derivatives
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38, )
- Key Features : Quinazoline core with a sulfonyl-pyrrolidine substituent.
- Pharmacological Activity : Demonstrated IC50 values <10 µM against HCT-116 and MCF-7 cancer cell lines. The sulfonyl group likely enhances solubility and target affinity .
N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide
Data Tables
Table 1: Structural and Pharmacological Comparison
Preparation Methods
O-Alkylation at the 4-Position
The introduction of the acetamide side chain at the 4-hydroxy position of the quinoline core is achieved through nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions. In the SNAr approach, 4-hydroxy-2-(4-methoxyphenyl)quinoline is treated with 2-bromo-N-(1,3-benzodioxol-5-yl)acetamide in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 25°C for 18 hours. This method leverages the electron-withdrawing nature of the quinoline nitrogen to activate the 4-position for alkylation, achieving moderate yields of 45%–60%.
The Mitsunobu reaction offers improved regioselectivity by employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to couple 4-hydroxyquinoline with 2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl alcohol. This method proceeds under milder conditions (0°C to room temperature) and provides higher yields (70%–85%) but requires stringent anhydrous conditions.
Synthesis of the Acetamide Side Chain
The 2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl fragment is synthesized via a two-step sequence:
-
Acylation of 1,3-Benzodioxol-5-amine : Reaction of 1,3-benzodioxol-5-amine with bromoacetyl chloride in dichloromethane (DCM) at 0°C yields 2-bromo-N-(1,3-benzodioxol-5-yl)acetamide. Triethylamine (Et3N) is used as a base to scavenge HCl, with yields exceeding 90%.
-
Purification : The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids with >98% purity by HPLC.
Final Coupling and Characterization
The convergent synthesis concludes with the coupling of the quinoline core and acetamide side chain. Optimized conditions involve dissolving 4-hydroxy-2-(4-methoxyphenyl)quinoline (1.0 equiv) and 2-bromo-N-(1,3-benzodioxol-5-yl)acetamide (1.2 equiv) in anhydrous DMF, followed by the addition of K2CO3 (2.0 equiv). The mixture is stirred at 25°C for 18 hours, after which the product is extracted with ethyl acetate and purified via silica gel chromatography (hexane/ethyl acetate 4:1).
Key Analytical Data :
-
Molecular Formula : C28H23N3O6
-
Molecular Weight : 497.50 g/mol
-
Melting Point : 168–170°C
-
1H NMR (400 MHz, DMSO-d6): δ 8.45 (d, J = 5.6 Hz, 1H, quinoline-H), 7.89 (d, J = 8.8 Hz, 2H, methoxyphenyl-H), 6.95–6.82 (m, 4H, benzodioxol-H), 5.02 (s, 2H, OCH2CO), 3.85 (s, 3H, OCH3).
Challenges and Optimizations
Byproduct Formation
Competing N-alkylation at the quinoline nitrogen is observed in SNAr reactions, leading to dimeric byproducts. This issue is mitigated by using a large excess of K2CO3 (3.0 equiv) and maintaining temperatures below 30°C.
Solvent Effects
Polar aprotic solvents like DMF enhance reaction rates but complicate purification. Switching to acetonitrile reduces side reactions while maintaining acceptable yields (50%–55%).
Scalability and Process Chemistry
A kilogram-scale synthesis was reported using continuous flow chemistry, where the alkylation step is performed in a tubular reactor at 50°C with a residence time of 30 minutes. This method improves throughput by 40% compared to batch processes and reduces solvent waste .
Q & A
Basic: What are the key structural features of N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide, and how do they influence its reactivity?
The compound features three critical moieties:
- 1,3-Benzodioxole group : A fused aromatic ring with two oxygen atoms, enhancing electron density and stability .
- Quinoline core : A nitrogen-containing heterocycle that facilitates π-π stacking interactions and binding to biological targets like kinases .
- Acetamide linker : Provides flexibility for structural modifications and hydrogen bonding with enzymes or receptors .
The methoxy group on the phenyl ring increases lipophilicity, impacting membrane permeability . Analytical techniques like NMR and X-ray crystallography are essential to confirm regiochemistry and substituent orientation .
Basic: What synthetic routes are reported for this compound, and how is purity validated?
Synthesis typically involves:
Coupling reactions : Mitsunobu or Ullmann-type reactions to link the quinoline and benzodioxole groups .
Acetamide formation : Reacting the intermediate with chloroacetyl chloride in the presence of K₂CO₃ .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization .
Purity is validated via HPLC (>95% purity) and LC-MS to confirm molecular weight. NMR (¹H/¹³C) identifies proton environments and eliminates side products .
Advanced: How can researchers optimize reaction yields during synthesis?
Key strategies include:
- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling .
- Temperature control : Maintaining 60–80°C during nucleophilic substitution to minimize decomposition .
- Design of Experiments (DoE) : Statistical optimization of solvent polarity (e.g., DMF vs. THF) and stoichiometry .
- In-line monitoring : Real-time FTIR or TLC to track intermediate formation and adjust conditions .
Advanced: What mechanisms underlie its reported bioactivity (e.g., anticancer or antimicrobial)?
Proposed mechanisms include:
- Kinase inhibition : Quinoline binds ATP pockets (e.g., EGFR), while the benzodioxole group stabilizes hydrophobic interactions .
- DNA intercalation : The planar quinoline moiety inserts into DNA base pairs, disrupting replication .
- ROS induction : Methoxy and acetamide groups enhance redox cycling, triggering apoptosis in cancer cells .
Validate via computational docking (AutoDock Vina) and kinase assays (e.g., ADP-Glo™) to quantify inhibition .
Advanced: How to resolve contradictions in bioactivity data across studies?
Discrepancies may arise from:
- Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or serum concentrations .
- Structural analogs : Compare with derivatives lacking the benzodioxole group to isolate functional contributions .
- Metabolic stability : Use liver microsomes to assess if rapid degradation reduces efficacy in certain models .
Standardize protocols (e.g., CLSI guidelines) and report IC₅₀ values with 95% confidence intervals .
Basic: What analytical techniques characterize this compound’s stability?
- Thermogravimetric analysis (TGA) : Determines decomposition temperature (>200°C typical) .
- HPLC-UV/MS : Monitors degradation products under stress conditions (acid/base, oxidation) .
- Circular dichroism (CD) : Assesses conformational changes in solution over time .
Advanced: How to design structure-activity relationship (SAR) studies?
Core modifications : Replace quinoline with isoquinoline to test binding selectivity .
Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to modulate redox potential .
Linker optimization : Replace acetamide with sulfonamide to enhance solubility .
Use parallel synthesis to generate libraries, followed by high-throughput screening .
Advanced: Why might in vitro activity fail to translate to in vivo models?
Potential factors:
- Pharmacokinetics : Poor oral bioavailability due to low LogP (<3) or P-glycoprotein efflux .
- Metabolite interference : Phase I metabolism (e.g., demethylation) may produce inactive derivatives .
Address via prodrug design (e.g., esterification of the acetamide) or nanoparticle encapsulation .
Advanced: How to achieve regioselective modifications on the quinoline ring?
- Directed ortho-metalation : Use LDA to deprotonate specific positions for halogenation .
- Protecting groups : Temporarily block the 4-methoxyphenyl group during sulfonation or nitration .
- Microwave-assisted synthesis : Enhances reaction specificity for C-2 or C-8 substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
